(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-4-6-16(7-5-14)13-28-18-19(27(2)22(30)25-20(18)29)24-21(28)26-23-12-15-8-10-17(31-3)11-9-15/h4-12H,13H2,1-3H3,(H,24,26)(H,25,29,30)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTSMWCRXICAIA-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione belongs to the purine-2,6-dione class and has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including analgesic, anti-inflammatory, and psychotropic effects, based on various studies and experimental findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a hydrazine moiety which is significant for its biological interactions.
1. Analgesic and Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of purine-2,6-diones exhibit significant analgesic and anti-inflammatory properties. For instance, a study evaluated various derivatives and found that certain compounds effectively inhibited pain and inflammation in animal models through mechanisms involving TRPA1 antagonism and phosphodiesterase (PDE) inhibition .
- Findings :
- Compounds showed a dose-dependent reduction in pain response.
- Significant inhibition of TNF-α production was observed.
2. Psychotropic Effects
Research indicates that compounds similar to this compound may act as ligands for serotonin receptors (5-HT1A, 5-HT2A). These interactions suggest potential anxiolytic and antidepressant effects .
- Receptor Binding Affinity :
- High affinity for 5-HT1A receptors (Ki = 11–19 nM).
- Moderate affinity for 5-HT2A receptors.
Case Study 1: Analgesic Efficacy
In a controlled experiment involving rats, the compound was administered in varying doses. The results indicated a marked reduction in pain behaviors compared to control groups. The analgesic effect was attributed to the compound's ability to inhibit specific pain pathways involving TRPA1 channels .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of purine derivatives. The compound demonstrated significant efficacy in reducing edema in carrageenan-induced paw inflammation models. Additionally, it inhibited the release of pro-inflammatory cytokines .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected purine-2,6-dione derivatives compared to this compound:
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Receptor Affinity |
|---|---|---|---|
| Compound A | High | Moderate | 5-HT1A (Ki = 15 nM) |
| Compound B | Moderate | High | 5-HT2A (Ki = 20 nM) |
| Target Compound | High | High | 5-HT1A (Ki = 11 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
